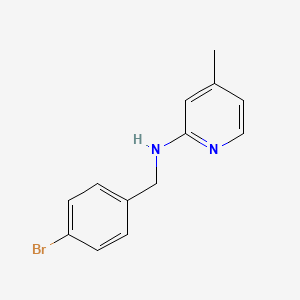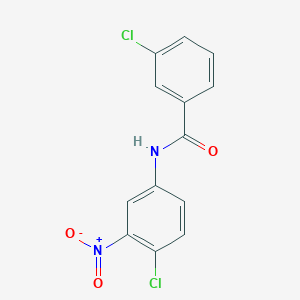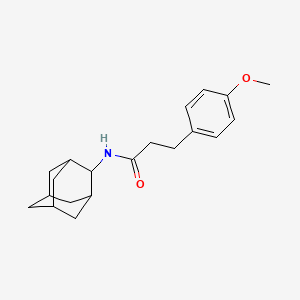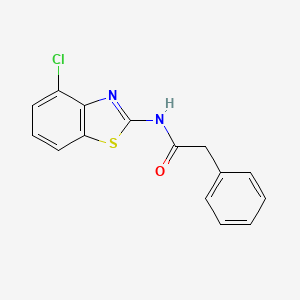
N-(4-bromobenzyl)-4-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-4-methyl-2-pyridinamine is a chemical compound that belongs to the family of pyridine-based molecules. This compound has attracted significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-4-methyl-2-pyridinamine is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-4-methyl-2-pyridinamine has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce oxidative stress, which can lead to cell death. Furthermore, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromobenzyl)-4-methyl-2-pyridinamine is its potent anti-cancer activity. This makes it an attractive candidate for drug discovery and medicinal chemistry. Additionally, its multi-step synthesis method makes it accessible to researchers. However, one of the main limitations of this compound is its potential toxicity. Further research is needed to determine its safety profile and potential side effects.
Future Directions
There are several future directions for research on N-(4-bromobenzyl)-4-methyl-2-pyridinamine. One area of interest is the development of novel derivatives with improved potency and safety profiles. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in other areas of medicine. Finally, more research is needed to determine its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, N-(4-bromobenzyl)-4-methyl-2-pyridinamine is a promising compound with potential applications in drug discovery and medicinal chemistry. Its potent anti-cancer activity and multi-step synthesis method make it an attractive candidate for further research. However, further studies are needed to determine its safety profile and potential side effects.
Synthesis Methods
The synthesis of N-(4-bromobenzyl)-4-methyl-2-pyridinamine can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzyl bromide with 4-methyl-2-pyridinamine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield the final product.
Scientific Research Applications
N-(4-bromobenzyl)-4-methyl-2-pyridinamine has shown promising results in various scientific research applications. One of the key areas of interest is its potential as a drug candidate for the treatment of cancer. Several studies have shown that this compound exhibits potent anti-cancer activity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-6-7-15-13(8-10)16-9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMGRPAYBKDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromobenzyl)-4-methylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)

![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)


![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
